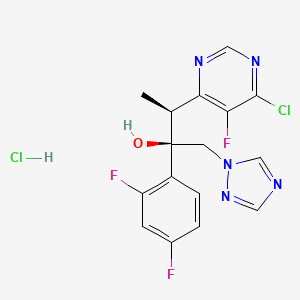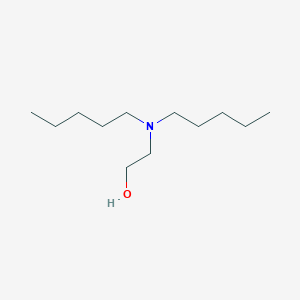
2-(Dipentylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dipentylamino)ethanol: is an organic compound with the molecular formula C12H27NO . It is a tertiary amine with a hydroxyl group, making it a versatile compound in various chemical reactions and applications. This compound is known for its unique structure, which includes a dipentylamino group attached to an ethanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dipentylamino)ethanol typically involves the reaction of dipentylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Dipentylamine} + \text{Ethylene Oxide} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Dipentylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of alkyl halides or other substituted products.
Scientific Research Applications
2-(Dipentylamino)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dipentylamino)ethanol involves its interaction with various molecular targets and pathways. The compound’s tertiary amine group allows it to act as a weak base, participating in proton transfer reactions. Additionally, the hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
2-(Dimethylamino)ethanol: Similar structure but with dimethyl groups instead of dipentyl groups.
2-(Diethylamino)ethanol: Contains diethyl groups instead of dipentyl groups.
2-(Dibutylamino)ethanol: Features dibutyl groups instead of dipentyl groups.
Uniqueness: 2-(Dipentylamino)ethanol is unique due to its longer alkyl chains (dipentyl groups), which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications requiring specific hydrophobic or hydrophilic properties.
Properties
CAS No. |
94473-25-3 |
|---|---|
Molecular Formula |
C12H27NO |
Molecular Weight |
201.35 g/mol |
IUPAC Name |
2-(dipentylamino)ethanol |
InChI |
InChI=1S/C12H27NO/c1-3-5-7-9-13(11-12-14)10-8-6-4-2/h14H,3-12H2,1-2H3 |
InChI Key |
UUYOIIPPYGYPJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



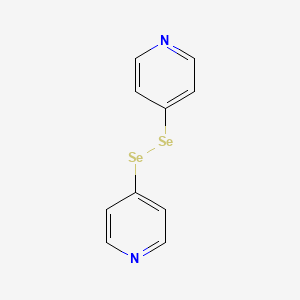
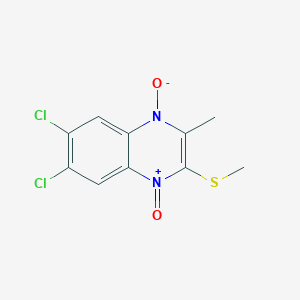
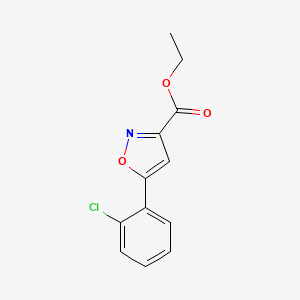
![N,N-diethyl-5-methyl-12,13-diphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12813863.png)
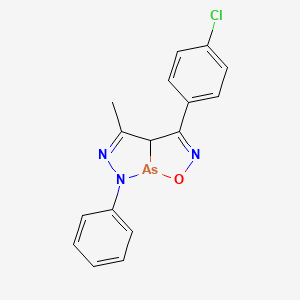
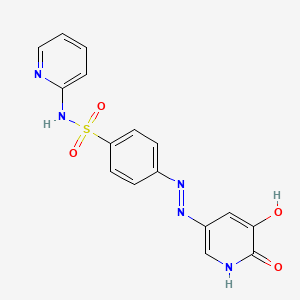
![2,5-Dichloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B12813878.png)
![9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate](/img/structure/B12813892.png)
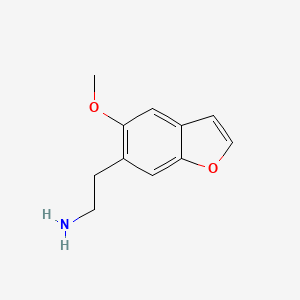

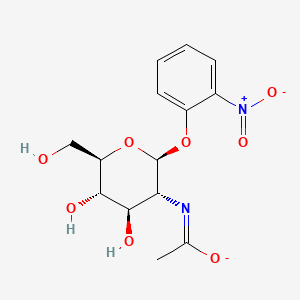
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12813925.png)
